molecular formula C10H13ClO2 B8029943 4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene

4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene

Cat. No.: B8029943
M. Wt: 200.66 g/mol
InChI Key: HZSYIPPDUMNWKZ-UHFFFAOYSA-N
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Description

4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a propan-2-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol and isopropyl bromide.

    Etherification: The first step involves the etherification of 4-chlorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 4-chloro-2-(propan-2-yloxy)phenol.

    Methylation: The next step is the methylation of the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 4-amino-1-methoxy-2-(propan-2-yloxy)benzene.

    Oxidation: Formation of 4-chloro-1-methoxy-2-(propan-2-yloxy)benzaldehyde.

    Reduction: Formation of 4-chloro-1-methoxy-2-(propan-2-yloxy)cyclohexane.

Scientific Research Applications

4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The methoxy and propan-2-yloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroanisole: Similar structure but lacks the propan-2-yloxy group.

    4-Chloro-2-methoxyphenol: Similar structure but has a hydroxyl group instead of the propan-2-yloxy group.

    4-Chloro-1-methoxybenzene: Lacks the propan-2-yloxy group.

Uniqueness

4-Chloro-1-methoxy-2-(propan-2-yloxy)benzene is unique due to the presence of both methoxy and propan-2-yloxy groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-chloro-1-methoxy-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSYIPPDUMNWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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